chorismic acid as a precursor for aromatic amino acids
chorismic acid as a precursor for aromatic amino acids
An In-depth Technical Guide: Chorismic Acid: The Central Precursor in Aromatic Amino Acid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The aromatic amino acids (AAAs)—phenylalanine, tyrosine, and tryptophan—are fundamental building blocks for protein synthesis and precursors to a vast array of secondary metabolites vital for biological function.[1][2] While essential for nearly all life, they are not synthesized by mammals and must be obtained through diet.[3][4] In plants, bacteria, fungi, and archaea, the biosynthesis of these amino acids originates from the shikimate pathway, a seven-step metabolic route that is a prime target for the development of herbicides and antimicrobial agents due to its absence in animals.[3][5] This guide focuses on the terminus of this pathway, the critical branch-point intermediate: chorismic acid. It details the enzymatic conversion of chorismate into the three aromatic amino acids, the complex regulatory networks that govern metabolic flux, and the experimental methodologies used to study these processes.
The Shikimate Pathway: Synthesis of Chorismate
The shikimate pathway channels carbon from central metabolism into aromatic compounds.[6] It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[1][2] This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the first of seven enzymes that sequentially convert the substrates into chorismate.[6][7] Chorismate synthase catalyzes the final step, an anti-1,4 elimination of a phosphate group from 5-enolpyruvylshikimate-3-phosphate (EPSP) to form chorismate.[3][8][9]
Chorismate: A Critical Metabolic Hub
Chorismate stands at a major metabolic crossroads. Its name, derived from the Greek word for "to separate," reflects its role as a branch-point metabolite.[10] It is the last common precursor for the aromatic amino acids and is also diverted into the synthesis of other essential compounds, including folate, ubiquinone, and the plant hormone salicylic acid.[10][11] The fate of chorismate is determined by the suite of competing enzymes that utilize it as a substrate.[12]
Biosynthesis of Phenylalanine and Tyrosine
The committed step in the biosynthesis of phenylalanine and tyrosine is the conversion of chorismate to prephenate, a Claisen rearrangement catalyzed by the enzyme chorismate mutase (CM).[4][13] From prephenate, the pathways diverge. In many plants and microorganisms, two primary routes exist: the arogenate pathway and the phenylpyruvate/4-hydroxyphenylpyruvate pathway.[2][12]
-
Arogenate Pathway: Prephenate is first transaminated to form arogenate. Arogenate is then converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase (ADH).[12] This is considered the major route in many plants.[1][2]
-
Alternative Pathway: Alternatively, prephenate can be converted to phenylpyruvate by prephenate dehydratase (PDT) or to 4-hydroxyphenylpyruvate by prephenate dehydrogenase (PDH). These intermediates are then transaminated to yield phenylalanine and tyrosine, respectively.[14]
Biosynthesis of Tryptophan
The pathway to tryptophan synthesis is distinct from that of phenylalanine and tyrosine and involves a five-step, plastid-localized process in plants.[15] It begins with the enzyme anthranilate synthase (AS), which catalyzes the conversion of chorismate to anthranilate using glutamine as an amino donor.[15][16] The subsequent enzymatic steps are catalyzed by:
-
Anthranilate phosphoribosyltransferase (PAT): Forms 5-phosphoribosylanthranilate.[15]
-
Phosphoribosylanthranilate isomerase (PAI): Rearranges the substrate.
-
Indole-3-glycerol phosphate synthase (IGPS): Catalyzes the formation of the indole ring.[1][7]
-
Tryptophan synthase (TS): A complex of alpha and beta subunits that catalyzes the final two steps, converting indole-3-glycerol phosphate to tryptophan.[7]
Regulation of Metabolic Flux
The flow of carbon through the shikimate and aromatic amino acid pathways is tightly regulated to meet cellular demands while conserving resources. Regulation occurs at multiple levels, primarily through allosteric feedback by the final amino acid products and transcriptional control of the pathway genes.[5]
-
Allosteric Regulation: The branch-point enzymes are key regulatory nodes. In many organisms, chorismate mutase (CM) is inhibited by phenylalanine and tyrosine and activated by tryptophan, allowing the cell to balance the pools of these amino acids.[15][17] Similarly, anthranilate synthase (AS) is typically subject to feedback inhibition by tryptophan.[18] The first enzyme of the entire pathway, DAHPS, is also a major site of feedback inhibition by all three aromatic amino acids.[6][12]
Quantitative Enzyme Data
The efficiency and substrate affinity of the key enzymes at the chorismate branch point have been characterized in various organisms. The kinetic parameters provide insight into the metabolic flux and regulatory sensitivity of the pathways.
| Enzyme | Organism | Effector | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Chorismate Mutase (MtCM) | Mycobacterium tuberculosis | None | 1700 ± 300 | 1.7 ± 0.2 | 980 ± 80 | [19] |
| Chorismate Mutase (MtCM L88D) | Mycobacterium tuberculosis | None | 2700 ± 300 | 3.0 ± 0.1 | 1110 ± 70 | [19] |
| Chorismate Mutase (MtCM Triple Mutant) | Mycobacterium tuberculosis | None | 22,000 ± 1000 | 11 ± 2 | 510 ± 130 | [19] |
| Chorismate Mutase (Glu-23 -> Asp) | Saccharomyces cerevisiae | None | 625-655 | - | - | [20] |
Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature) and the specific isoform of the enzyme.
Experimental Protocols
Studying the enzymes that utilize chorismate requires robust and specific assays. Below are detailed protocols for the key branch-point enzymes.
Protocol: Chorismate Mutase (CM) Activity Assay
Principle: This assay measures the activity of CM by monitoring the disappearance of the substrate, chorismate, which absorbs light at 274 nm.[21] Alternatively, the reaction can be quenched with acid, which converts the product, prephenate, to phenylpyruvate, a compound that absorbs light at 320 nm in an alkaline solution.[22]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5 or 8.0), 0.5 mM EDTA, 10 mM β-mercaptoethanol.
-
Substrate: 1 mM Chorismic Acid solution.
-
Enzyme: Purified Chorismate Mutase diluted in an appropriate buffer.
-
(For endpoint assay) Quenching Solution: 1 N HCl.
-
(For endpoint assay) Development Solution: 2.5 N NaOH.
Procedure (Continuous Spectrophotometric):
-
Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing Assay Buffer and varying concentrations of chorismate.[19][21]
-
Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C).[21][23]
-
Initiate the reaction by adding a small volume of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 274 nm (ε = 2630 M⁻¹cm⁻¹) over time using a spectrophotometer.[21]
Procedure (Endpoint Assay):
-
Set up the reaction mixture with buffer, substrate, and enzyme in a microcentrifuge tube.[22]
-
Incubate at 37°C for a defined period (e.g., 20 minutes).[22]
-
Terminate the reaction by adding 1 N HCl. This step also catalyzes the conversion of prephenate to phenylpyruvate.[22]
-
Incubate for an additional 15 minutes at 37°C.[22]
-
Add 2.5 N NaOH to develop the chromophore and measure the absorbance at 320 nm.[22]
Calculation: Calculate the rate of chorismate consumption or phenylpyruvate formation using the appropriate molar extinction coefficient.
Protocol: Anthranilate Synthase (AS) Activity Assay
Principle: This assay measures AS activity by quantifying the formation of its product, anthranilate, which is fluorescent. The increase in fluorescence is monitored over time.[24]
Reagents:
-
Extraction Buffer: Buffer suitable for protein extraction (e.g., 100 mM potassium phosphate, pH 7.6).
-
Assay Buffer: 100 mM potassium phosphate (pH 7.6), 20 mM L-glutamine, 10 mM MgCl₂.[25]
-
Substrate: 1 mM Chorismic Acid solution.
-
Enzyme: Purified or partially purified Anthranilate Synthase.
-
Standard: Anthranilate solution for generating a standard curve.
Procedure:
-
Prepare the reaction mixture in a fluorometer cuvette containing Assay Buffer and chorismate.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the production of anthranilate by measuring the increase in fluorescence.[24] Use an excitation wavelength of 340 nm and an emission wavelength of 400 nm.[24]
-
The reaction rate is often determined after any initial lag phase to ensure steady-state velocity is measured.[26]
Calculation: Quantify the rate of anthranilate formation by comparing the fluorescence signal to a standard curve prepared with known concentrations of anthranilate.
Protocol: Chorismate Synthase (CS) Activity Assay
Principle: This method directly measures the formation of chorismate from its substrate, EPSP, using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This approach is highly specific and avoids interference from other components in the reaction mixture.[27]
Reagents:
-
Assay Buffer: Buffer compatible with both the enzyme and mass spectrometry (e.g., ammonium acetate based).
-
Substrate: 5-enolpyruvylshikimate-3-phosphate (EPSP).
-
Cofactor: Reduced flavin mononucleotide (FMNH₂).
-
Enzyme: Purified Chorismate Synthase.
Procedure:
-
Prepare the primary reaction mixture containing Assay Buffer, EPSP, and the required reduced flavin cofactor.
-
Initiate the reaction by adding purified Chorismate Synthase.
-
Incubate for a defined period at an optimal temperature.
-
Terminate the reaction (e.g., by adding a solvent like methanol or by rapid freezing).
-
Analyze the sample using LC-HRMS. Separate the components on a suitable liquid chromatography column and detect the mass of chorismate using negative electrospray ionization.[27]
Calculation: Quantify the amount of chorismate produced by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard.
References
- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Chorismate synthase - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chorismic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 14. The Shikimate Pathway and Aromatic Amino Acid Biosynthesis in Plants | Annual Reviews [annualreviews.org]
- 15. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anthranilate synthase - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Revisiting the dual pathway hypothesis of Chorismate production in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Anthranilate synthase assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. bioseed.mcs.anl.gov [bioseed.mcs.anl.gov]
- 27. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
